3-(Tritylthio)propanoic acid
Overview
Description
3-(Tritylthio)propanoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. It is also used in medicine .
Molecular Structure Analysis
The molecular formula of this compound is C22H20O2S. It has an average mass of 348.458 Da and a mono-isotopic mass of 348.118408 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 503.8±38.0 °C at 760 mmHg, and a flash point of 258.5±26.8 °C. It has a molar refractivity of 103.0±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 290.9±3.0 cm3 .Scientific Research Applications
Synthesis of Biologically Active Compounds : 3-(Aminothiocarbonylthio)propanoic acids, related to 3-(Tritylthio)propanoic acid, are intermediates in synthesizing biologically active 2-thioxo-1,3-thiazan-4-ones. These compounds have applications in pharmaceutical chemistry (Orlinskii, 1996).
Interactions with Saccharides : Research has shown that derivatives of this compound, like 3-(trihydroxygermyl)propanoic acid, can interact with saccharides, indicating potential roles in understanding the physiological functions of sugar compounds (Shimada et al., 2015).
Ligand Synthesis and Spectroscopic Study : A study explored the synthesis of a ligand, 3-(3-acetylthioureido)propanoic acid (ATA), and its metal complexes, indicating its potential application in creating biologically relevant metal complexes (Kader & Sarhan, 2022).
Phloretic Acid for Polybenzoxazine : Phloretic acid, a derivative of this compound, was used as a building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This suggests applications in material science (Trejo-Machin et al., 2017).
Cytotoxic Activity of Derivatives : A study synthesized amides of substituted 3-(pteridin-6-yl)propanoic acids and evaluated their cytotoxic effects against human hepatocellular carcinoma cells, indicating potential applications in anticancer therapies (Kazunin et al., 2019).
Analytical Methods in Pharmaceuticals : The use of analytical methods for quality control of promising pharmaceutical ingredients derived from this compound derivatives highlights its role in the pharmaceutical industry (Zubkov et al., 2016).
Propionic Acid in Industry : Propionic acid, closely related to this compound, finds wide applications in industries like food additives, feed additives, pesticides, and medicine. This broad range of applications indicates the potential utility of its derivatives (Yi-le, 2003).
Safety and Hazards
Properties
IUPAC Name |
3-tritylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2S/c23-21(24)16-17-25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECGEIVNZGQBJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294452 | |
Record name | 3-[(Triphenylmethyl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27144-18-9 | |
Record name | 27144-18-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96707 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[(Triphenylmethyl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(triphenylmethyl)sulfanyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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